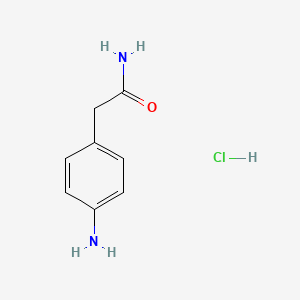
2-(4-Aminophenyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl. It is an important intermediate in the synthesis of various pharmaceuticals and dyes. This compound is known for its applications in medicinal chemistry, particularly in the development of analgesic and antipyretic drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)acetamide hydrochloride typically involves the acetylation of 4-aminophenylamine (p-phenylenediamine) with acetic anhydride, followed by the hydrolysis of the resulting N-acetyl derivative. The reaction is carried out under controlled conditions to ensure high yield and purity.
-
Acetylation
Reactants: 4-aminophenylamine, acetic anhydride
Conditions: The reaction is performed in the presence of a base such as pyridine or sodium acetate to neutralize the acetic acid formed.
Product: N-(4-Aminophenyl)acetamide
-
Hydrolysis
Reactants: N-(4-Aminophenyl)acetamide, hydrochloric acid
Conditions: The reaction mixture is heated under reflux to facilitate the hydrolysis.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation and hydrolysis processes. The use of continuous reactors and automated systems ensures consistent quality and high throughput. The final product is typically purified through recrystallization or other suitable methods to achieve the desired purity.
化学反应分析
Types of Reactions
2-(4-Aminophenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
2-(4-Aminophenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Utilized in the development of analgesic and antipyretic drugs.
Industry: Used in the production of dyes and pigments.
作用机制
The mechanism of action of 2-(4-Aminophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation.
相似化合物的比较
Similar Compounds
- N-(4-Aminophenyl)acetamide
- 4-Aminobenzamide
- 4-Aminophenylacetic acid
Uniqueness
2-(4-Aminophenyl)acetamide hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5,9H2,(H2,10,11);1H |
InChI 键 |
JWZWJOKARIZZIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


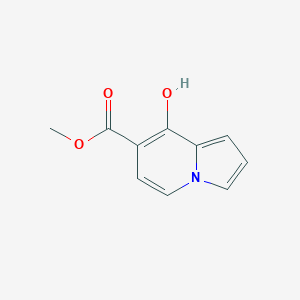
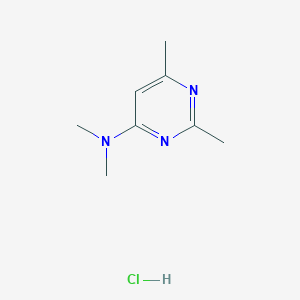
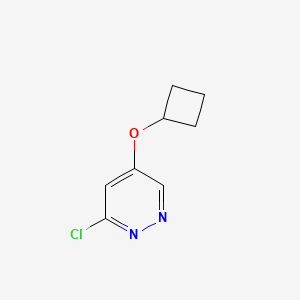
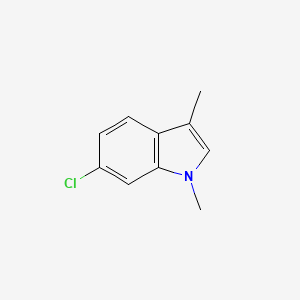
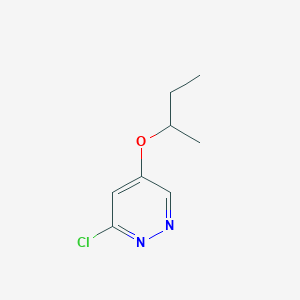
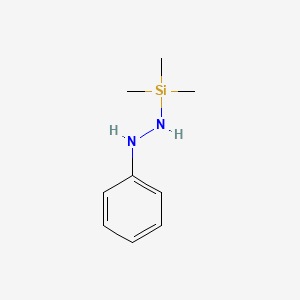
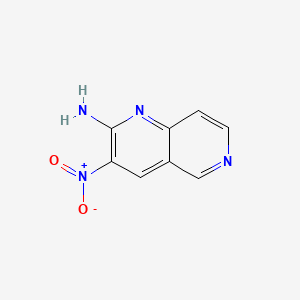
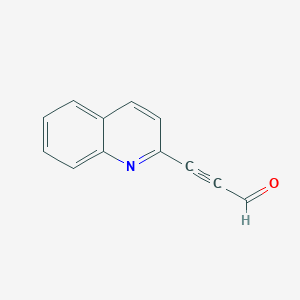

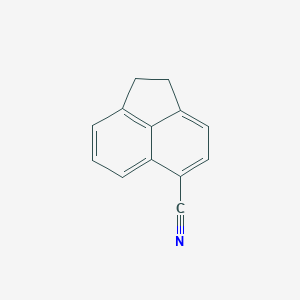

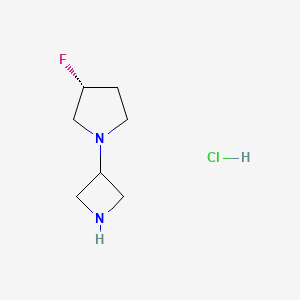
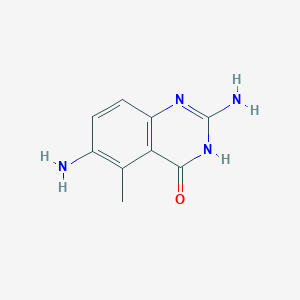
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
